
Octaethyltetraphenylporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form porphyrin cation radicals.
Reduction: It can be reduced to form metalloporphyrins when reacted with metal salts.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and ferric chloride.
Reduction: Metal salts such as zinc acetate or copper acetate are used to form metalloporphyrins.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Porphyrin cation radicals.
Reduction: Metalloporphyrins such as zinc porphyrin or copper porphyrin.
Substitution: Brominated or nitrated derivatives of the porphyrin.
科学的研究の応用
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for targeting cancer cells .
類似化合物との比較
Similar Compounds
2,3,7,8,12,13,17,18-(octaethyl)porphyrin: Lacks the tetraphenyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
5,10,15,20-(tetraphenyl)porphyrin: Lacks the octaethyl groups, which affects its solubility and electronic properties.
Uniqueness
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin is unique due to the combination of both octaethyl and tetraphenyl substituents. This combination enhances its solubility in organic solvents and modifies its electronic properties, making it suitable for a broader range of applications compared to its simpler counterparts .
特性
分子式 |
C60H62N4 |
|---|---|
分子量 |
839.2 g/mol |
IUPAC名 |
2,3,7,8,12,13,17,18-octaethyl-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H62N4/c1-9-41-42(10-2)54-50(38-31-23-18-24-32-38)56-45(13-5)46(14-6)58(63-56)52(40-35-27-20-28-36-40)60-48(16-8)47(15-7)59(64-60)51(39-33-25-19-26-34-39)57-44(12-4)43(11-3)55(62-57)49(53(41)61-54)37-29-21-17-22-30-37/h17-36,61,64H,9-16H2,1-8H3 |
InChIキー |
VZRIURIZWNJNKF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C3=NC(=C(C4=C(C(=C(N4)C(=C5C(=C(C(=N5)C(=C1N2)C6=CC=CC=C6)CC)CC)C7=CC=CC=C7)CC)CC)C8=CC=CC=C8)C(=C3CC)CC)C9=CC=CC=C9)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


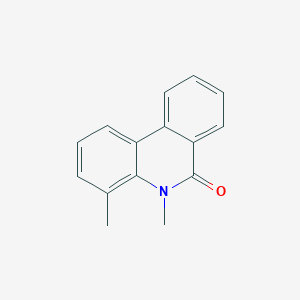
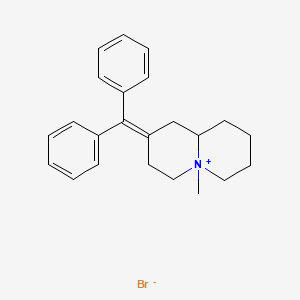
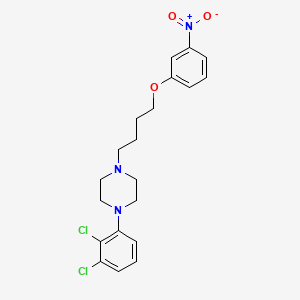
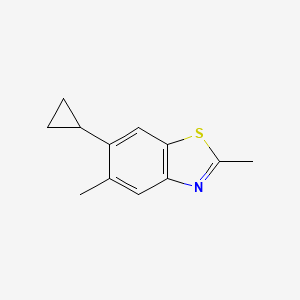

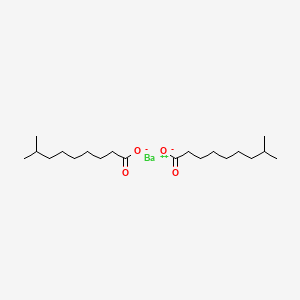
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
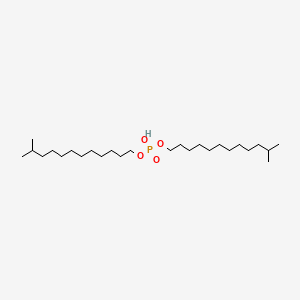
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
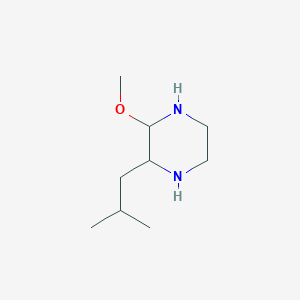
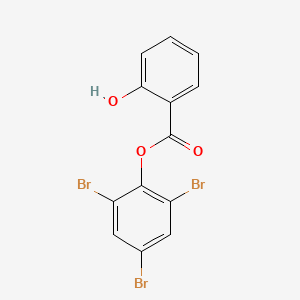
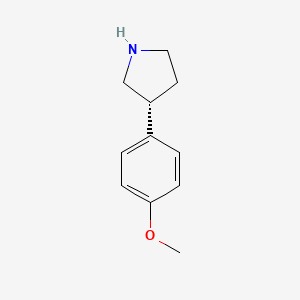
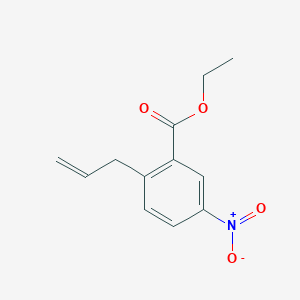
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
